molecular formula C16H26ClNO3 B12408208 Mebeverine acid-d5 (hydrochloride)

Mebeverine acid-d5 (hydrochloride)

Cat. No.: B12408208
M. Wt: 320.86 g/mol
InChI Key: BOOAOGZTKZVSNS-UHBAQTEVSA-N
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Description

Contextualization of Stable Isotope Labeling in Chemical and Biochemical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. wikipedia.org This allows researchers to "tag" and trace compounds through complex biological and chemical systems without the complications of radioactivity. wikipedia.orgcreative-proteomics.com

Theoretical Underpinnings of Deuterium Incorporation

Deuterium, an isotope of hydrogen, contains one proton and one neutron, effectively doubling the mass of the hydrogen atom. wikipedia.org This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov The greater strength of the C-D bond can alter the rate of chemical reactions in which this bond is broken, a phenomenon known as the kinetic isotope effect. This effect is a cornerstone of using deuterated compounds to probe reaction mechanisms. wikipedia.org

Significance of Deuterated Analogs in Modern Research Methodologies

Deuterated compounds have become indispensable tools in a variety of modern research methodologies. clearsynth.com In analytical chemistry, they are frequently used as internal standards for quantitative analysis, particularly in mass spectrometry-based techniques like HPLC-MS/MS. pharmaffiliates.commathewsopenaccess.com The mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification. Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, the use of deuterated solvents minimizes interference from solvent protons, leading to clearer spectra and more accurate structural analysis of molecules. clearsynth.comsynmr.in

Role of Mebeverine (B1676125) Acid-d5 (Hydrochloride) as a Specialized Research Reagent

Mebeverine acid-d5 (hydrochloride) is the deuterated form of Mebeverine acid, a primary metabolite of the antispasmodic drug Mebeverine. clearsynth.commedchemexpress.eunih.gov Its synthesis involves the replacement of five hydrogen atoms with deuterium. clearsynth.com This specific isotopic labeling makes it a highly specialized and valuable tool in academic and pharmaceutical research.

Historical Development of Deuterated Pharmaceutical Analogs in Research

The concept of using deuterated compounds in pharmaceutical research dates back to the mid-20th century. wikipedia.org Initially, their application was primarily as tracers in metabolic studies to understand how drugs are processed in the body. nih.govgabarx.com Over time, the potential to use deuteration to modify a drug's pharmacokinetic properties, such as slowing down its metabolism, gained significant attention. nih.govnih.gov This "deuterium switch" approach has led to the development of new drug candidates with improved profiles. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, in 2017 marked a significant milestone in this field. nih.govassumption.edu

Foundational Applications of Mebeverine Acid-d5 (Hydrochloride) in Analytical Chemistry and Mechanistic Studies

The primary application of Mebeverine acid-d5 (hydrochloride) is in the field of analytical chemistry, specifically in pharmacokinetic studies of Mebeverine. Due to the rapid hydrolysis of Mebeverine in the body, its direct measurement in plasma is challenging. mathewsopenaccess.comnih.gov Mebeverine acid, being a major and more stable metabolite, serves as a reliable marker for Mebeverine exposure. nih.gov

In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), Mebeverine acid-d5 (hydrochloride) is used as an internal standard for the accurate quantification of the non-deuterated Mebeverine acid in biological samples like plasma. mathewsopenaccess.com The distinct mass-to-charge ratio of the deuterated standard allows it to be differentiated from the endogenous metabolite, ensuring high precision and accuracy in the measurement. This is crucial for establishing the pharmacokinetic profile of Mebeverine.

While direct mechanistic studies involving Mebeverine acid-d5 are less documented in publicly available literature, its use as an internal standard is foundational to studies that investigate the metabolism and pharmacokinetics of Mebeverine. By enabling accurate quantification, it indirectly supports the understanding of the drug's metabolic pathways and the factors influencing them.

PropertyValueSource
Chemical Name 4-((ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butanoic acid hydrochloride clearsynth.com
Molecular Formula C₁₆H₂₁D₅ClNO₃ clearsynth.comindiamart.com
Molecular Weight 320.87 g/mol clearsynth.comindiamart.com
CAS Number 2070015-30-2 (free base) clearsynth.com
Application Internal standard in analytical methods mathewsopenaccess.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26ClNO3

Molecular Weight

320.86 g/mol

IUPAC Name

4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid;hydrochloride

InChI

InChI=1S/C16H25NO3.ClH/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14;/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19);1H/i1D3,4D2;

InChI Key

BOOAOGZTKZVSNS-UHBAQTEVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC.Cl

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC.Cl

Origin of Product

United States

Sophisticated Analytical Applications of Mebeverine Acid D5 Hydrochloride in Chemical and Biochemical Investigations

Quantitative Mass Spectrometry-Based Methodologies

The primary application of Mebeverine (B1676125) acid-d5 (hydrochloride) lies in its use as an internal standard in quantitative mass spectrometry. This technique is pivotal for accurately measuring the concentration of mebeverine and its metabolites in various biological samples.

Utilization as an Internal Standard in High-Throughput Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Systems

In high-throughput LC-MS and LC-MS/MS systems, Mebeverine acid-d5 (hydrochloride) is indispensable for ensuring the precision and accuracy of quantitative analyses. veeprho.comresearchgate.net An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation and analysis. chromatographyonline.com Deuterium-labeled standards like Mebeverine acid-d5 are preferred because they have chemical properties nearly identical to the analyte of interest but a different mass, allowing them to be distinguished by the mass spectrometer. waters.comresearchgate.net

A rapid and sensitive HPLC-MS/MS method was developed for the quantification of mebeverine metabolites in human plasma, utilizing Mebeverine acid-d5 as an internal standard. mathewsopenaccess.commathewsopenaccess.com This method involved a simple protein precipitation step for sample preparation, followed by chromatographic separation. mathewsopenaccess.commathewsopenaccess.com

Biological matrices, such as plasma and tissue homogenates, are inherently complex and can significantly interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. myadlm.org This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. waters.com

The use of a stable isotope-labeled internal standard like Mebeverine acid-d5 (hydrochloride) is a widely accepted strategy to compensate for these matrix effects. waters.comresearchgate.net Because the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities fluctuate. waters.com This allows for reliable quantification despite the variability of the biological matrix. researchgate.net However, it is important to note that in some cases, differential matrix effects can occur due to slight retention time differences between the analyte and its deuterated internal standard. myadlm.orgnih.gov

The addition of an internal standard is crucial for improving the precision and accuracy of bioanalytical methods. researchgate.netchromatographyonline.com By correcting for variations in sample handling, injection volume, and instrument response, Mebeverine acid-d5 (hydrochloride) ensures that the measured concentration of mebeverine metabolites is a true reflection of their actual concentration in the sample. chromatographyonline.com The use of internal standards is a cornerstone of robust bioanalytical method development, as it minimizes experimental errors and increases the reliability of the data. researchgate.net For instance, a validated HPLC-MS/MS method for mebeverine metabolites demonstrated good accuracy and precision, with deviations within acceptable limits. nih.gov

Development and Validation of Bioanalytical Methods for Mebeverine Metabolites

The development of reliable bioanalytical methods is essential for studying the pharmacokinetics and metabolism of drugs like mebeverine. Mebeverine is rapidly metabolized to mebeverine acid and desmethyl mebeverine acid. mathewsopenaccess.commathewsopenaccess.com

A key aspect of bioanalytical method development is ensuring high selectivity and sensitivity. Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample, while sensitivity relates to the lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ). ajpsonline.com

For the analysis of mebeverine metabolites, HPLC-MS/MS is often the method of choice due to its inherent selectivity and sensitivity. mathewsopenaccess.commathewsopenaccess.comnih.gov The development of such methods involves optimizing chromatographic conditions to achieve good separation of the metabolites from endogenous matrix components. mathewsopenaccess.commathewsopenaccess.com The selection of appropriate precursor and product ions for tandem mass spectrometry (MS/MS) further enhances selectivity. researchgate.net

A developed HPLC-MS/MS method for mebeverine metabolites had a calibration range of 10–2000 ng/ml for both mebeverine acid and desmethyl mebeverine acid. mathewsopenaccess.commathewsopenaccess.com Another validated method reported linear ranges of 1-100 ng/mL for mebeverine acid and 5-1000 ng/mL for desmethylmebeverine acid. nih.gov

Table 1: Bioanalytical Method Parameters for Mebeverine Metabolites

Parameter Mebeverine Acid Desmethyl Mebeverine Acid Reference
Internal Standard Mebeverine acid-d5 Desmethyl mebeverine acid-d5 mathewsopenaccess.com, mathewsopenaccess.com
Sample Preparation Protein Precipitation Protein Precipitation mathewsopenaccess.com, mathewsopenaccess.com
Analytical Technique HPLC-MS/MS HPLC-MS/MS mathewsopenaccess.com, mathewsopenaccess.com
Calibration Range 10 - 2000 ng/ml 10 - 2000 ng/ml mathewsopenaccess.com, mathewsopenaccess.com
Linear Range (Validated) 1 - 100 ng/mL 5 - 1000 ng/mL nih.gov
Accuracy (%RE) -4.04% to 4.60% -4.04% to 4.60% nih.gov
Precision (CV) 0.31% to 6.43% 0.31% to 6.43% nih.gov

| Recovery | >85% | >85% | nih.gov |

Validated bioanalytical methods utilizing Mebeverine acid-d5 (hydrochloride) are crucial for conducting preclinical and in vitro studies. These studies provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of mebeverine before it is administered to humans.

In vitro studies, such as those using liver microsomes or hepatocytes, can elucidate the metabolic pathways of mebeverine. Preclinical pharmacokinetic studies in animal models help to understand the drug's behavior in a living system. The accurate quantification of mebeverine and its metabolites in these studies is paramount for making informed decisions about the drug's potential for further development. The use of a robust internal standard like Mebeverine acid-d5 (hydrochloride) ensures the quality and reliability of the data generated in these critical early-stage investigations. veeprho.com

Stable Isotope Labeling in Mechanistic Metabolic Pathway Elucidation (non-clinical)

Stable isotope labeling is a powerful technique for studying the metabolic fate of compounds within biological systems. By replacing hydrogen atoms with their heavier, stable isotope deuterium (B1214612), researchers can track molecules and their transformation products without the need for radioactive tracers. Mebeverine acid-d5, as a deuterated analog, serves as a crucial tool in non-clinical investigations of metabolic pathways.

The primary application of Mebeverine acid-d5 in metabolic studies is as an internal standard for the highly sensitive and quantitative analysis of its non-labeled counterpart, Mebeverine acid. mathewsopenaccess.com Mebeverine itself is an ester that is rapidly hydrolyzed by esterases during first-pass metabolism, yielding Mebeverine acid (MA) and mebeverine alcohol. mathewsopenaccess.com Mebeverine acid is a principal metabolite and serves as a key marker for oral exposure to the parent drug. medchemexpress.com

In a typical model system, such as in vitro liver microsome preparations or studies involving human plasma, Mebeverine acid-d5 is added to samples at a known concentration. mathewsopenaccess.comdaicelpharmastandards.com Because its chemical and physical properties are nearly identical to the endogenous Mebeverine acid, it behaves similarly during sample extraction, purification, and chromatographic separation. However, its increased mass due to the five deuterium atoms allows it to be distinguished by a mass spectrometer. mathewsopenaccess.comnih.gov This enables precise quantification of the Mebeverine acid produced from the metabolism of Mebeverine, allowing researchers to trace the efficiency and rate of this specific metabolic transformation.

Table 1: Metabolic Transformation of Mebeverine

Parent Compound Metabolic Process Key Metabolites Labeled Analog for Tracing
Mebeverine Ester Hydrolysis Mebeverine acid (MA), Desmethyl mebeverine acid (DMA) Mebeverine acid-d5, Desmethyl mebeverine acid-d5 mathewsopenaccess.com

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. Stable isotope-labeled compounds are fundamental to this field, particularly for quantitative analysis. Mebeverine acid-d5 and other deuterated standards like Desmethyl Mebeverine acid-d5 are essential for bioanalytical research and bioequivalence studies that form the basis of pharmacokinetic modeling. daicelpharmastandards.com

By using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), researchers can simultaneously quantify multiple metabolites like Mebeverine acid, desmethylmebeverine acid, and mebeverine alcohol in plasma samples. nih.gov The inclusion of Mebeverine acid-d5 as an internal standard ensures high accuracy and precision in these measurements, with reported assay variability often below 6.5%. nih.gov This accurate quantification is the cornerstone of metabolic flux analysis (fluxomics), where the rates of metabolic reactions are determined. By measuring the concentration of metabolites like Mebeverine acid over time, researchers can map the flow through the metabolic pathway, providing a dynamic view of the drug's biotransformation.

While specific studies on Mebeverine acid-d5 for enzyme kinetic analysis are not detailed in the provided search results, the principles of using deuterated probes are well-established. The substitution of hydrogen with deuterium can alter the strength of a chemical bond (the C-D bond is stronger than the C-H bond). If this bond is broken during the rate-determining step of an enzymatic reaction, a slower reaction rate may be observed. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme mechanisms.

Theoretically, Mebeverine acid-d5 could be used to investigate the kinetics of the enzymes responsible for its further metabolism, if any such pathways exist where a C-H bond at a deuterated position is cleaved. By comparing the reaction rates of labeled and unlabeled Mebeverine acid, researchers could determine if that bond cleavage is a rate-limiting step. Similarly, deuterated probes can be used to assess substrate specificity. Enzymes may exhibit different affinities or turnover rates for isotopically labeled substrates, providing insights into the precise interactions within the enzyme's active site. nih.gov

Chromatographic Separations Leveraging Isotopic Differences

The slight difference in mass between Mebeverine acid and its d5-labeled analog does not typically alter its retention time significantly in standard chromatographic systems. However, the ability to differentiate them by mass spectrometry is the key to their analytical utility.

The primary technique for the analysis of Mebeverine acid and its deuterated standard is reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry. mathewsopenaccess.comnih.govnih.gov These methods are designed to separate the metabolites of Mebeverine from each other and from other components in a biological matrix like plasma.

Separation is commonly achieved using C8 or C18 analytical columns. mathewsopenaccess.comnih.govnih.gov These columns contain a non-polar stationary phase, and a polar mobile phase is used to elute the compounds. For instance, one validated method uses a gradient elution on a Phenomenex Luna C8 column. mathewsopenaccess.com Another employs an Acquity UPLC BEH C8 column. nih.gov The mobile phase composition is carefully optimized to achieve good separation and peak shape; mixtures often include acetonitrile (B52724) and aqueous buffers like potassium dihydrogen phosphate (B84403) or disodium (B8443419) hydrogen phosphate. nih.govmui.ac.ir While the HPLC separates Mebeverine acid from other metabolites, the co-eluting Mebeverine acid-d5 is distinguished and quantified by the mass spectrometer detector.

Table 2: Exemplary Chromatographic Conditions for Mebeverine Metabolite Analysis

Parameter Method 1 nih.gov Method 2 mathewsopenaccess.com Method 3 nih.gov
Technique HPLC-MS/MS HPLC-MS/MS HPLC-UV
Column Acquity UPLC BEH C8 (1.7 µm, 2.1x50mm) Phenomenex Luna C8 (5 µm, 20x4.0mm) & Luna 5u C8 (5 µm, 150x4.6mm) Symmetry C18 (5 µm, 4.6mm x 150mm)
Mobile Phase Not specified Gradient elution Isocratic: 50 mM KH2PO4, Acetonitrile, THF (63:35:2 v/v/v)
Internal Standard 2H5-desmethylmebeverine acid Mebeverine acid-d5, desmethyl mebeverine acid-d5 Not Applicable
Detection Tandem Mass Spectrometry Tandem Mass Spectrometry UV at 263 nm

Chromatographic techniques are fundamental to verifying the quality of Mebeverine acid-d5 (hydrochloride) standards. Suppliers provide a detailed Certificate of Analysis (CoA) that includes data from HPLC purity analysis to confirm the chemical purity of the compound, which is often required to be 95% or greater. daicelpharmastandards.com These methods can separate the main compound from any impurities, such as those arising from synthesis or degradation. daicelpharmastandards.com

Furthermore, the coupling of chromatography with mass spectrometry (HPLC-MS) is essential for isotope ratio analysis. The mass spectrometer measures the relative abundance of the deuterated compound versus any residual non-labeled species. This confirms the isotopic enrichment, or the percentage of molecules that have been successfully labeled with deuterium. For Mebeverine acid-d5, this is typically specified as a high percentage, such as 98% atomic deuterium, ensuring its suitability as a reliable internal standard for quantitative mass spectrometry-based assays.

Studies on Isotopic Effects and Molecular Behavior of Deuterated Mebeverine Acid Hydrochloride

Examination of Kinetic Isotope Effects (KIE) in Chemical Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. libretexts.org It is a powerful tool for understanding reaction mechanisms, particularly the rate-determining step. chem-station.comwikipedia.org

The theoretical basis for the deuterium (B1214612) kinetic isotope effect lies in the principles of physical organic chemistry and quantum mechanics. libretexts.orgwikipedia.org The substitution of a protium (B1232500) (¹H) atom with a deuterium (²H) atom doubles the mass of that nucleus. This mass difference leads to a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point vibrational energy (ZPVE), making it stronger and requiring more energy to break.

This difference in bond energy manifests as a primary kinetic isotope effect (kH/kD) when the C-H bond is cleaved during the rate-determining step of a reaction. nih.govprinceton.edu In such cases, the reaction involving the deuterated compound proceeds more slowly than that of its non-deuterated counterpart, resulting in a kH/kD ratio significantly greater than 1. libretexts.org Conversely, secondary kinetic isotope effects , where the C-H bond is not broken in the rate-determining step, are much smaller. wikipedia.orgprinceton.edu

The magnitude of the primary KIE can provide insight into the transition state of a reaction. princeton.edu For instance, a linear transition state where the hydrogen is symmetrically transferred typically exhibits a larger KIE than a non-linear one.

The experimental determination of kinetic isotope effects is crucial for validating theoretical predictions and understanding enzymatic reaction mechanisms. nih.gov Competitive experiments are a common method for measuring KIEs with high precision. nih.govresearchgate.net In a typical setup, an equimolar mixture of the deuterated and non-deuterated substrate is subjected to an enzymatic reaction. The reaction is allowed to proceed to a specific conversion, and the isotopic ratio of the remaining substrate or the formed product is analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

For Mebeverine (B1676125) acid-d5, where the deuterium atoms are on the ethyl group, a potential site for metabolic oxidation by cytochrome P450 (CYP) enzymes, a KIE would be expected if the C-D bond cleavage is rate-limiting. nih.govnih.gov Hypothetical data from such an experiment is presented in Table 1.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of Mebeverine Acid-d5 in a Model Enzymatic System

ParameterValue
SubstrateMebeverine Acid / Mebeverine Acid-d5
Enzyme SystemHuman Liver Microsomes (CYP3A4)
kH (rate constant for Mebeverine Acid)1.2 x 10⁻² s⁻¹
kD (rate constant for Mebeverine Acid-d5)0.3 x 10⁻² s⁻¹
kH/kD (Kinetic Isotope Effect) 4.0

This data is hypothetical and for illustrative purposes.

A kH/kD value of 4.0, as shown in the table, would strongly suggest that the cleavage of a C-H/C-D bond on the ethyl group is a rate-determining step in the metabolic pathway under investigation.

Influence of Deuteration on Molecular Interactions and Conformation (Theoretical and in vitro Models)

While the primary electronic effects of deuterium substitution are negligible, the change in mass and vibrational frequencies can subtly influence molecular conformation and non-covalent interactions. rsc.org

Spectroscopic techniques can be employed to probe the structural and dynamic differences between a deuterated compound and its parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show the absence of signals corresponding to the deuterated positions in Mebeverine acid-d5. ²H NMR would, in turn, show a signal for the deuterium nuclei. Subtle changes in the chemical shifts of neighboring protons might also be observed due to isotope effects on shielding.

Infrared (IR) Spectroscopy: The most significant difference in the IR spectrum would be the C-D stretching and bending vibrations, which occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium.

Table 2: Comparison of Hypothetical IR Stretching Frequencies for C-H and C-D Bonds in Mebeverine Acid

Bond TypeTypical Wavenumber Range (cm⁻¹)
C-H (aliphatic)2850 - 3000
C-D (aliphatic)2100 - 2250

This data is based on typical values and is for illustrative purposes.

Deuterium as a Probe for Reaction Mechanism Elucidation

The use of deuterium labeling is a classic and powerful strategy for elucidating reaction mechanisms in chemistry and biochemistry. researchgate.netnih.gov By tracing the fate of the deuterium atoms, researchers can gain unambiguous insights into bond-forming and bond-breaking steps.

In the case of Mebeverine acid metabolism, if oxidation occurs at the ethyl group, the position of the resulting hydroxyl group relative to the deuterium atoms would reveal the stereoselectivity of the enzymatic reaction. Furthermore, the presence or absence of a significant KIE, as discussed earlier, provides direct evidence for whether the C-H abstraction step is kinetically significant. nih.govresearchgate.net This information is invaluable for building a detailed picture of the metabolic pathway.

Future Perspectives and Emerging Research Avenues for Mebeverine Acid D5 Hydrochloride

Innovations in Deuterated Compound Synthesis Technologies

The synthesis of deuterated compounds is moving beyond traditional batch methods towards more efficient, sustainable, and precise technologies. These innovations are critical for producing complex molecules like Mebeverine (B1676125) acid-d5 and expanding the library of available deuterated research tools.

One of the most significant advances is the adoption of flow chemistry . ansto.gov.au This approach offers increased efficiency and production capacity while reducing the decomposition of sensitive molecules during synthesis. ansto.gov.au Flow chemistry systems can be processed at ambient pressure and room temperature, avoiding the need for high pressure, low temperature, or deuterium (B1214612) gas, which are often required in conventional batch processes. bionauts.jp For example, a novel flow synthesis system utilizes a proton-conducting membrane, supplying heavy water (D₂O) to the anode side and the compound to be deuterated to the cathode side, enabling an electrochemical deuteration process. bionauts.jp Such systems have demonstrated high reaction performance with introduction rates of 80-99% and yields of 80-98%. bionauts.jp

Other innovative methods include:

Semiconductor Photocatalysis: This powerful system enables the sustainable and scalable construction of deuterated pharmaceuticals. nih.gov It is noted for achieving high deuterium incorporation in a single step under mild conditions, using low-cost and sustainable deuterated reagents like isotopic water and methanol. nih.gov

H-Cube Systems: These continuous-flow instruments can generate high-purity deuterium gas from the electrolysis of heavy water (D₂O), streamlining the deuteration process. thalesnano.com

Enzymatic Synthesis: This method uses enzymes to selectively incorporate deuterium into specific sites on organic molecules, offering high precision. simsonpharma.com

These technologies are complemented by established methods such as direct proton-deuterium exchange, the use of deuterated reagents and solvents, and metal-catalyzed hydrogenation. simsonpharma.com

Synthesis TechnologyDescriptionKey Advantages
Flow Chemistry Continuous processing of reagents through a reactor. ansto.gov.auIncreased efficiency and capacity, reduced waste, milder reaction conditions. ansto.gov.aubionauts.jp
Photocatalysis Use of semiconductor photoredox catalysts for deuteration. nih.govHigh yields, high deuterium incorporation, use of sustainable reagents, mild conditions. nih.gov
H-Cube Systems In-situ generation of high-purity deuterium gas via electrolysis of D₂O. thalesnano.comEffortless and streamlined deuteration without the need for D₂ gas cylinders. thalesnano.com
Enzymatic Synthesis Use of enzymes for site-selective deuterium incorporation. simsonpharma.comHigh specificity in labeling positions. simsonpharma.com

Advancements in Analytical Instrumentation and Methodologies for Deuterated Compounds

The increasing use of deuterated compounds necessitates sophisticated analytical techniques to verify their structure and isotopic purity. Determining the precise isotopic enrichment and structural integrity is crucial for their application as internal standards in quantitative analyses and as research tools. rsc.org

A key strategy involves the combined use of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . rsc.org

LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) is used to calculate the isotopic enrichment of the labeled compound by extracting and integrating the isotopic ions from a full scan mass spectrum. rsc.org

NMR Spectroscopy confirms the structural integrity and the specific positions of the deuterium atoms, providing insight into the relative isotopic purity. rsc.org A specific technique, quantitative 2H NMR using the ERETIC method, can determine the deuterium-to-hydrogen ratios at each resolved chemical site within a molecule. acs.org

Gas Chromatography (GC) has also been shown to be effective for separating deuterated compounds from their non-deuterated (protiated) counterparts, which is essential for analysis and quality control. nih.gov Studies have evaluated various stationary phases in GC columns to optimize the separation of isotopologue pairs, noting that the location of the deuterium atoms can affect retention times. nih.gov The development of advanced detectors, such as the flame ionization detector and the integration of mass spectrometers with GC (GC/MS), has been instrumental in this progress. colostate.edu

Analytical TechniqueApplication for Deuterated Compounds
LC-ESI-HR-MS Determines isotopic enrichment and purity by analyzing mass differences. rsc.org
NMR Spectroscopy Confirms structural integrity and the precise location of deuterium labels. rsc.org
Quantitative 2H NMR Measures site-specific deuterium/hydrogen ratios within a molecule. acs.org
Gas Chromatography (GC) Separates deuterated from non-deuterated compounds. nih.gov
Combustion-Infrared Spectrometry An alternative method for the analysis of deuterium in organic compounds. acs.org

Broader Implications of Stable Isotope Labeling for Chemical Biology Research

Stable isotope labeling, the foundational principle behind the use of Mebeverine acid-d5, is a powerful technique with transformative applications across chemical biology. pharmiweb.com By replacing atoms with their non-radioactive heavy isotopes, researchers can trace molecules through complex biological systems without the safety concerns associated with radioactive isotopes. pharmiweb.comdiagnosticsworldnews.com This has unlocked new avenues for understanding the structure and dynamics of metabolic networks. nih.gov

Key research areas benefiting from stable isotope labeling include:

Metabolomics and Metabolic Flux Analysis (MFA): This is a primary application where labeled compounds are used to map biochemical pathways and determine the rate at which metabolites flow through them. creative-proteomics.com By introducing a labeled nutrient (like ¹³C-glucose or a deuterated compound) into cells, scientists can trace the fate of metabolites, revealing the complexities of an organism's metabolism. creative-proteomics.comsilantes.com

Structural Biology: Labeled nucleic acids and proteins provide invaluable insights into their 3D structures, folding patterns, and conformational changes. silantes.com Techniques like NMR spectroscopy and X-ray crystallography benefit greatly from the improved spectral resolution afforded by isotope incorporation. silantes.com

Proteomics: Isotope labeling allows for accurate quantitative comparisons of protein expression between different experimental conditions. silantes.com

Gene Expression and Regulation: Labeled nucleotides can be incorporated into newly synthesized RNA, allowing researchers to accurately measure changes in gene expression in response to various stimuli. silantes.com This contributes to a deeper understanding of transcriptional mechanisms and gene regulation. silantes.com

Potential for Novel Deuterated Compound Development in Pre-clinical Research Tools

Beyond their potential as improved therapeutics, deuterated compounds like Mebeverine acid-d5 are indispensable tools in pre-clinical research and drug discovery. thalesnano.comsimsonpharma.com The strategic replacement of hydrogen with deuterium can fine-tune a molecule's properties, which is leveraged extensively in the early stages of drug development. nih.gov

Deuterated compounds serve several critical functions as pre-clinical research tools:

Internal Standards for Quantitative Analysis: In mass spectrometry, deuterated compounds are considered the gold standard for internal standards. thalesnano.comdiagnosticsworldnews.com Because they are chemically identical to the non-labeled analyte but have a different mass, they can be used to achieve highly accurate and reliable quantification of a drug or its metabolites in biological samples. thalesnano.comresearchgate.net

Elucidating Reaction Mechanisms: By selectively replacing hydrogen with deuterium, chemists can track reaction pathways and unravel the detailed mechanisms of chemical transformations. thalesnano.comsimsonpharma.com

Investigating Pharmacokinetic Properties (ADME): Deuterium-labeled molecules are crucial for tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. thalesnano.comdiagnosticsworldnews.com This allows drug metabolism scientists to better understand a drug's disposition and its potential role in toxicity. diagnosticsworldnews.com

Improving Metabolic Stability: A key application in drug discovery is to use deuteration to block or slow down metabolic pathways at specific "soft spots" on a molecule that are vulnerable to enzymatic breakdown. nih.gov This can improve a compound's metabolic stability and prolong its half-life. ansto.gov.au Researchers can create a library of different deuterated versions of a drug to screen for the most stable forms, providing leads for further development. nih.gov

The development of novel deuterated molecules continues to be a vibrant area of research, with the potential to accelerate drug discovery and provide deeper insights into biological systems. researchgate.net

Q & A

Q. What analytical methods are commonly validated for quantifying Mebeverine acid-d5 hydrochloride in pharmaceutical research?

Mebeverine acid-d5 hydrochloride is typically quantified using UV spectrophotometry, HPLC, and UPLC. Key validation parameters include linearity (e.g., 2–20 µg/mL for UV methods), precision (RSD < 2%), and accuracy (98–102% recovery). For example, reverse-phase HPLC with C18 columns and acetonitrile/orthophosphoric acid gradients achieves separation of degradation products . Stability-indicating UPLC methods reduce run times to ~8 minutes while resolving six impurities . Always follow ICH guidelines for method validation .

Q. How do deuterated analogs like Mebeverine acid-d5 hydrochloride enhance pharmacological research?

Deuterated compounds act as internal standards in mass spectrometry, improving quantification accuracy by minimizing matrix effects. They also aid in tracking metabolic pathways due to isotopic stability. For instance, deuterium labeling in phenylalanine analogs allows precise pharmacokinetic studies without altering biological activity .

Q. What are the critical parameters to validate when developing a new analytical method for Mebeverine acid-d5 hydrochloride?

Key parameters include:

  • Specificity : Ensure no interference from excipients or degradation products (e.g., using diode-array detection in HPLC) .
  • Linearity : Validate over a concentration range (e.g., 80–120% of target) with R² > 0.999 .
  • Robustness : Test minor variations in mobile phase pH (±0.2) and column temperature (±2°C) .
  • Accuracy : Spike recovery studies (e.g., 98.5–101.2% for UPLC methods) .

Advanced Research Questions

Q. What strategies resolve discrepancies in quantification data between spectrophotometric and chromatographic methods?

Discrepancies often arise from matrix interference or incomplete separation. Solutions include:

  • Cross-validate methods using standardized reference materials .
  • Employ multivariate optimization (e.g., silver nanoparticle-enhanced electrochemical sensors) to improve selectivity .
  • Use orthogonal techniques (e.g., UV + HPTLC) to confirm results .

Q. How to design a stability-indicating UPLC method for Mebeverine acid-d5 hydrochloride under forced degradation?

  • Stress Conditions : Expose the compound to 0.1N NaOH (base hydrolysis), 30% H₂O₂ (oxidative), and UV light (photolytic). Base hydrolysis is the most degradative pathway .
  • Chromatography : Use a Waters Acquity C18 column (50 mm × 2.1 mm, 1.7 µm) with acetonitrile/orthophosphoric acid gradient elution. Detect degradation products at 225 nm .
  • Validation : Confirm method specificity by resolving ≥6 impurities and validate per ICH Q2(R1) .

Q. How can multivariate optimization improve electrochemical sensor performance for Mebeverine analysis?

Multivariate approaches (e.g., response surface methodology) optimize factors like pH, nanoparticle concentration, and scan rate. For example, Nezhadali & Bonakdar (2019) achieved a detection limit of 0.03 µM using silver nanoparticle-modified electrodes, validated via cyclic voltammetry .

Q. What are the challenges in chiral separation of Mebeverine hydrochloride enantiomers?

Enantiomeric separation requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Senthil Kumar et al. (2015) resolved enantiomers using a Chiralpak AD-H column with n-hexane/ethanol mobile phases, achieving resolution >2.0 . Key challenges include cost and column durability, mitigated by method revalidation after 500 injections .

Methodological Considerations

  • Forced Degradation Studies : Conduct under ICH-recommended conditions (acid/base hydrolysis, oxidation, photolysis) to identify degradation pathways and validate stability-indicating methods .
  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA for inter-lab variability) and reference standard cross-checks to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.